

# Tofersen's Efficacy in Preclinical SOD1-Mutant Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Tofersen** (BIIB067), an antisense oligonucleotide (ASO), has emerged as a promising therapeutic for amyotrophic lateral sclerosis (ALS) cases linked to mutations in the superoxide dismutase 1 (SOD1) gene. By mediating the degradation of SOD1 mRNA, **Tofersen** effectively reduces the production of the toxic mutant SOD1 protein.[1][2] Its efficacy has been extensively evaluated in preclinical rodent models, primarily the SOD1-G93A transgenic mouse and rat, which recapitulate many aspects of human ALS pathology. This guide provides a comparative overview of **Tofersen**'s performance in various SOD1 mutant mouse strains, supported by experimental data and detailed methodologies.

## Quantitative Efficacy of Tofersen in SOD1-G93A Rodent Models

Preclinical studies in SOD1-G93A rodents have consistently demonstrated **Tofersen**'s ability to delay disease onset, preserve motor function, and extend survival.[2] The following tables summarize the key quantitative outcomes from these studies.



| Survival Outcomes                                     | SOD1-G93A Mice                                 | SOD1-G93A Rats                            | Reference |
|-------------------------------------------------------|------------------------------------------------|-------------------------------------------|-----------|
| Median Survival Extension                             | ~40 days                                       | >50 days                                  | [2]       |
| Treatment Regimen                                     | Intracerebroventricular (ICV) bolus injections | Intrathecal (IT) bolus injections         | [2][3]    |
|                                                       |                                                |                                           |           |
| Motor Function and<br>Disease Onset                   | SOD1-G93A Mice                                 | SOD1-G93A Rats                            | Reference |
| Delay in Disease<br>Onset (Weight Loss)               | Maintained weight 26 days longer               | Maintained weight up<br>to 70 days longer | [3]       |
| Improved Motor Performance (Rotarod)                  | Significant improvement in performance         | Not specified                             | [3]       |
|                                                       |                                                |                                           |           |
| Biomarker<br>Modulation                               | Effect                                         | Model                                     | Reference |
| SOD1 mRNA and<br>Protein Levels                       | Significantly reduced in the CNS               | SOD1-G93A rodents                         | [2]       |
| Compound Muscle Action Potential (CMAP)               | Initial loss reversed with a single dose       | SOD1-G93A mice                            | [2]       |
| Serum Phosphorylated Neurofilament Heavy Chain (pNFH) | Increases were halted by therapy               | SOD1-G93A mice                            | [2]       |

# Comparative Efficacy in Different SOD1 Mutant Strains



While the SOD1-G93A model is the most extensively studied, other mouse strains with different SOD1 mutations, such as G37R and H46R, are also utilized in ALS research. These models exhibit varying levels of mutant SOD1 expression and disease progression rates.[4] Although direct, quantitative comparative studies of **Tofersen** across these different strains are limited in the public domain, the fundamental mechanism of action—reducing SOD1 protein—suggests that its efficacy would be applicable to other gain-of-function SOD1 mutations. The degree of efficacy, however, may vary depending on the specific mutation and its downstream pathological consequences.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in the preclinical evaluation of **Tofersen**.

## **Tofersen Administration via Intracerebroventricular (ICV) Injection**

This protocol describes the direct injection of **Tofersen** into the lateral ventricles of the mouse brain.

- Animal Preparation: Anesthetize the mouse using isoflurane (1.5-2% in oxygen). Place the animal in a stereotactic frame and maintain body temperature at 37°C using a heating pad.
- Surgical Procedure: Shave the scalp and disinfect with an antiseptic solution. Make a midline
  incision to expose the skull.
- Injection Site Identification: Locate the bregma. The injection coordinates for the lateral ventricle are typically: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface.
- Craniotomy: Create a small burr hole at the identified coordinates using a micro-drill.
- Injection: Lower a Hamilton syringe with a 33-gauge needle to the target depth. Infuse
   Tofersen (or vehicle control) at a rate of 0.5 μL/min. The total volume is typically 5-10 μL.



Post-operative Care: After injection, slowly retract the needle and suture the incision.
 Administer analgesic and monitor the animal during recovery.

#### **Motor Function Assessment: Rotarod Test**

This test evaluates motor coordination and balance.[1]

- Apparatus: Use an accelerating rotarod apparatus.
- Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
- Training (Optional but Recommended): Place mice on the rotarod at a low constant speed (e.g., 4 rpm) for a few minutes for 1-2 days before the actual test.
- Testing:
  - Place the mouse on the rotating rod, which starts at a low speed (e.g., 4 rpm) and accelerates to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
  - Record the latency to fall for each mouse. A fall is defined as when the mouse falls off the rod or clings to the rod and makes a full passive rotation.
  - Perform 3 trials with an inter-trial interval of at least 15 minutes.
- Data Analysis: The average latency to fall across the trials is used for statistical analysis.

### Biochemical Analysis: Western Blot for SOD1 Protein Levels

This method quantifies the amount of SOD1 protein in tissue samples.

- Tissue Homogenization: Dissect the spinal cord and/or brain regions of interest and homogenize in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.



- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with a primary antibody specific for human SOD1 overnight at 4°C.
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantification: Densitometry analysis is performed to quantify the intensity of the SOD1 bands, which are normalized to a loading control like GAPDH or β-actin.

# Visualizations Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of **Tofersen** and a typical experimental workflow for its preclinical evaluation.





Click to download full resolution via product page

Caption: Mechanism of action of **Tofersen**.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for **Tofersen** evaluation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Tofersen for SOD1 ALS PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 4. A Meta-Analysis Study of SOD1-Mutant Mouse Models of ALS to Analyse the Determinants of Disease Onset and Progression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tofersen's Efficacy in Preclinical SOD1-Mutant Mouse Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#tofersen-s-efficacy-in-different-sod1-mutant-mouse-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com